2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline
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Description
2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Biological Activity
2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is a novel compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound based on available research findings.
- Molecular Formula : C21H22N4O2S
- Molecular Weight : 394.49 g/mol
- CAS Number : 860650-28-8
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines. For instance:
- In vitro studies indicated cytotoxic effects against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The compound exhibited an IC50 value of approximately 2.09 µM against MCF7 cells, demonstrating significant potency compared to standard chemotherapeutics .
Antimicrobial Activity
Research has indicated that quinazoline derivatives possess antimicrobial properties. The compound has been tested against several bacterial strains:
- Antibacterial Tests : The compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with effective minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazolines is another area of interest:
- Inhibition Studies : Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in vitro. This suggests a mechanism through which the compound may exert therapeutic effects in inflammatory diseases .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Aurora Kinase Inhibition : Similar compounds have been evaluated for their ability to inhibit Aurora B kinase, a critical regulator of cell division. This mechanism is particularly relevant in the context of cancer therapy .
- EGFR Inhibition : The compound's structure suggests potential interactions with epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers .
Case Studies
Several studies have highlighted the biological significance of quinazoline derivatives:
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate anticancer activity | Showed significant cytotoxicity against A549 and MCF7 cell lines (IC50 = 2.09 µM) |
Study 2 | Assess antimicrobial properties | Effective against S. aureus and E. coli with MIC values comparable to antibiotics |
Study 3 | Investigate anti-inflammatory effects | Inhibited TNF-α production in human cell lines |
Properties
IUPAC Name |
2-ethyl-8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-5-19-23-20-15-10-17(26-3)18(27-4)11-16(15)22-21(25(20)24-19)28-12-14-8-6-13(2)7-9-14/h6-11H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCBBTPSFLLLJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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